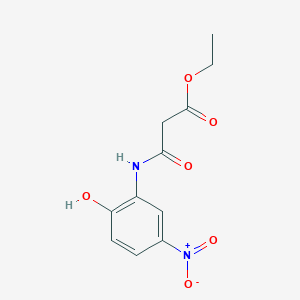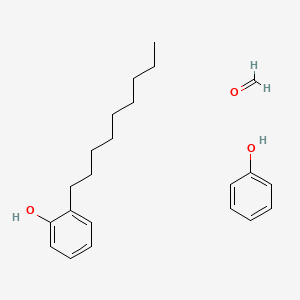
Formaldehyde;2-nonylphenol;phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde, polymer with nonylphenol and phenol, is a synthetic polymer formed by the reaction of formaldehyde with nonylphenol and phenol. This compound belongs to the class of phenolic resins, which are known for their high mechanical strength, thermal stability, and resistance to chemicals and water. Phenolic resins have been widely used in various industrial applications, including adhesives, coatings, and molding compounds .
Méthodes De Préparation
The synthesis of formaldehyde, polymer with nonylphenol and phenol, involves the polycondensation reaction of formaldehyde with nonylphenol and phenol. The reaction can be catalyzed by either acidic or basic catalysts. The process typically involves the following steps :
Preparation of Raw Materials: Formaldehyde is usually supplied as a 37% aqueous solution known as formalin. Nonylphenol and phenol are purified and prepared for the reaction.
Condensation Reaction: The reaction is carried out in a reactor where formaldehyde reacts with nonylphenol and phenol in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired polymer structure.
Polycondensation: The initial condensation products undergo further polycondensation to form a high molecular weight polymer. The reaction can be terminated by adjusting the pH or by cooling the reaction mixture.
Purification and Drying: The resulting polymer is purified to remove any unreacted monomers and by-products. The polymer is then dried and processed into the desired form.
Analyse Des Réactions Chimiques
Formaldehyde, polymer with nonylphenol and phenol, undergoes various chemical reactions, including :
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.
Cross-linking: The polymer can be cross-linked using cross-linking agents such as formaldehyde or other aldehydes, leading to the formation of a three-dimensional network structure.
Applications De Recherche Scientifique
Formaldehyde, polymer with nonylphenol and phenol, has a wide range of scientific research applications, including :
Chemistry: The polymer is used as a precursor for the synthesis of other polymers and materials. It is also used as a reagent in various chemical reactions.
Biology: The polymer is used in the preparation of biological samples for microscopy and other analytical techniques. It is also used as a fixative for preserving biological tissues.
Medicine: The polymer is used in the development of medical devices and implants. It is also used in drug delivery systems and as a component of pharmaceutical formulations.
Industry: The polymer is widely used in the production of adhesives, coatings, and molding compounds. It is also used in the manufacture of laminates, insulation materials, and abrasive products.
Mécanisme D'action
The mechanism of action of formaldehyde, polymer with nonylphenol and phenol, involves the formation of covalent bonds between the polymer chains and the target molecules. The polymer can interact with various molecular targets, including proteins, nucleic acids, and other biomolecules. The interaction can lead to the formation of cross-linked structures, which can alter the physical and chemical properties of the target molecules .
Comparaison Avec Des Composés Similaires
Formaldehyde, polymer with nonylphenol and phenol, can be compared with other phenolic resins, such as :
Phenol-formaldehyde resin: This is the most common type of phenolic resin, formed by the reaction of phenol with formaldehyde. It has similar properties to formaldehyde, polymer with nonylphenol and phenol, but may have different mechanical and thermal properties.
Urea-formaldehyde resin: Formed by the reaction of urea with formaldehyde, this resin is used in adhesives and coatings. It has lower mechanical strength and thermal stability compared to phenolic resins.
Melamine-formaldehyde resin: Formed by the reaction of melamine with formaldehyde, this resin is used in laminates and coatings. It has higher thermal stability and chemical resistance compared to urea-formaldehyde resin.
Formaldehyde, polymer with nonylphenol and phenol, is unique due to the presence of nonylphenol, which can impart specific properties such as increased hydrophobicity and flexibility to the polymer .
Propriétés
Numéro CAS |
37238-34-9 |
|---|---|
Formule moléculaire |
C22H32O3 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
formaldehyde;2-nonylphenol;phenol |
InChI |
InChI=1S/C15H24O.C6H6O.CH2O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;7-6-4-2-1-3-5-6;1-2/h9-10,12-13,16H,2-8,11H2,1H3;1-5,7H;1H2 |
Clé InChI |
PTKLFUBQRCJZNV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=CC=C1O.C=O.C1=CC=C(C=C1)O |
Numéros CAS associés |
37238-34-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)
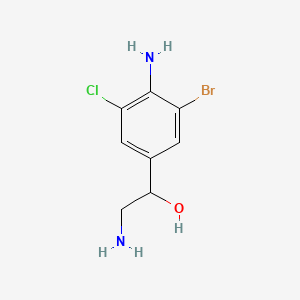

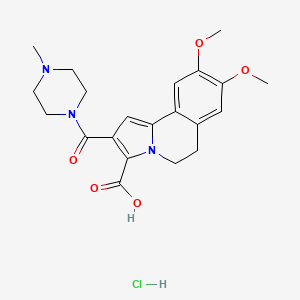

![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)

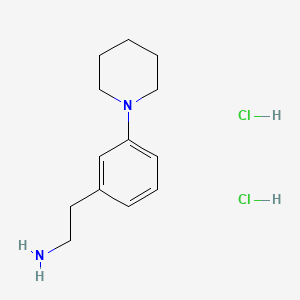
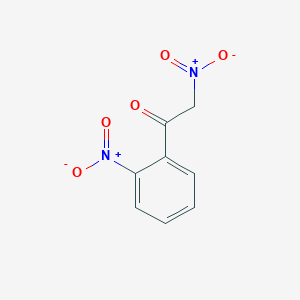
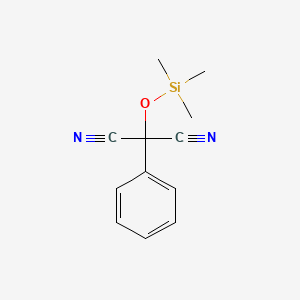
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
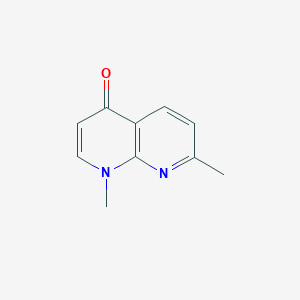
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)
